

# Reproducibility of NDI-101150's anti-tumor effects across different labs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | NDI-101150 |           |
| Cat. No.:            | B15613597  | Get Quote |

# A Comparative Guide to the Anti-Tumor Effects of NDI-101150

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of **NDI-101150**, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor. While direct inter-laboratory reproducibility studies are not yet publicly available, this document synthesizes preclinical and clinical data from Nimbus Therapeutics and the ongoing Phase 1/2 clinical trial (NCT05128487) to offer a detailed overview of its performance and mechanism of action.

#### **Mechanism of Action**

NDI-101150 is an orally administered, highly selective small molecule inhibitor of HPK1.[1] HPK1, a member of the MAP4K kinase family, is a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, NDI-101150 is designed to enhance the anti-tumor activity of these immune cells.[3][4] Preclinical studies have indicated that NDI-101150 can increase the secretion of pro-inflammatory cytokines by CD8+ T-cells, boost IgG antibody secretion in B-cells, and improve the antigen presentation capacity of dendritic cells.[5] This mechanism of action suggests a broad immunomodulatory approach to cancer therapy.[5][6]

The signaling pathway below illustrates the role of HPK1 in immune cell regulation and the intended mechanism of **NDI-101150**.





Click to download full resolution via product page

**NDI-101150** inhibits HPK1, preventing the inactivation of SLP-76 and promoting anti-tumor immunity.

## **Preclinical Anti-Tumor Activity**

In preclinical studies, **NDI-101150** has demonstrated significant anti-tumor effects in murine syngeneic tumor models.



| Model | Treatment             | Tumor Growth<br>Inhibition (TGI) | Complete<br>Regressions   | Immune<br>Memory<br>Response                |
|-------|-----------------------|----------------------------------|---------------------------|---------------------------------------------|
| CT26  | NDI-101150            | 50%[5]                           | Not Reported              | Not Reported                                |
| EMT-6 | NDI-101150            | 85%[5]                           | 7 out of 10<br>mice[5][6] | 100% rejection<br>on re-<br>challenge[5][6] |
| EMT-6 | Anti-PD-1<br>Antibody | Not Reported                     | 1 out of 10<br>mice[5][6] | Not Reported                                |

Notably, in the EMT-6 model, **NDI-101150** led to a higher rate of complete tumor regressions compared to an anti-PD-1 antibody.[5][6] Furthermore, all mice that experienced a complete regression showed a robust immune memory response, completely rejecting tumor growth upon re-challenge.[5][6]

## Clinical Evaluation: Phase 1/2 Trial (NCT05128487)

**NDI-101150** is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors.[7][8] The study is designed to assess the safety, tolerability, and preliminary efficacy of **NDI-101150** as both a monotherapy and in combination with the checkpoint inhibitor pembrolizumab.[3][7]

#### **Experimental Protocol**

The following diagram outlines the workflow of the ongoing clinical trial.





Click to download full resolution via product page

Workflow of the Phase 1/2 clinical trial of NDI-101150 (NCT05128487).

### **Clinical Efficacy Data**

Early results from the clinical trial have shown promising anti-tumor activity, particularly in patients with renal cell carcinoma (RCC).

Monotherapy Efficacy in Response-Evaluable Patients (as of March 18, 2024)[1]



| Metric                   | Value (n=30)                              |
|--------------------------|-------------------------------------------|
| Clinical Benefit Rate    | 16.7%                                     |
| Complete Response (RCC)  | 1 patient                                 |
| Stable Disease ≥6 months | 3 patients (RCC, pancreatic, endometrial) |

Updated Monotherapy Efficacy in Response-Evaluable RCC Patients (as of November 7, 2024)

[9]

| Metric                  | Value (n=17) |
|-------------------------|--------------|
| Objective Response Rate | 18%          |
| Complete Response       | 1 patient    |
| Partial Responses       | 2 patients   |

In on-treatment tumor biopsies, an increased infiltration of activated CD8+ T-cells and dendritic cells was observed, consistent with the proposed mechanism of action.[8][10][11]

### **Comparison with Other Therapeutic Strategies**

**NDI-101150**'s mechanism as an HPK1 inhibitor differentiates it from currently approved checkpoint inhibitors, which primarily target T-cell activation.[12] By activating T cells, B cells, and dendritic cells, **NDI-101150** has the potential to induce a broader anti-tumor immune response.[12]

Preclinical data suggests that **NDI-101150** can overcome immunosuppressive mechanisms that are not addressed by anti-PD-1 treatment.[6] Additionally, the combination of **NDI-101150** with an anti-PD-1 antibody in preclinical models resulted in complete tumor regressions in some animals, suggesting a synergistic effect.[6]

While direct comparisons with other SHP2 inhibitors are limited, the development of such targeted therapies often involves combination strategies to overcome resistance.[13][14] The clinical trial design for **NDI-101150**, which includes a combination arm with pembrolizumab, aligns with this approach.[7]



#### **Summary**

The available data on **NDI-101150** indicates a promising anti-tumor profile, characterized by a novel immunomodulatory mechanism of action. Preclinical studies have demonstrated significant tumor growth inhibition and the induction of a durable immune memory response. Early clinical data has shown encouraging signs of efficacy, particularly in heavily pretreated renal cell carcinoma patients. Further data from the ongoing Phase 1/2 trial will be crucial to fully elucidate the therapeutic potential of **NDI-101150** and its position relative to other cancer immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. nimbustx.com [nimbustx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. nimbustx.com [nimbustx.com]
- 10. ascopubs.org [ascopubs.org]
- 11. biospace.com [biospace.com]
- 12. nimbustx.com [nimbustx.com]



- 13. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- To cite this document: BenchChem. [Reproducibility of NDI-101150's anti-tumor effects across different labs]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15613597#reproducibility-of-ndi-101150-s-anti-tumor-effects-across-different-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com